N-octadecyl-4-(octanoylamino)benzamide
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Overview
Description
N-octadecyl-4-(octanoylamino)benzamide is a synthetic organic compound belonging to the class of benzamides. It is characterized by a long alkyl chain attached to the benzamide core, making it a molecule of interest in various scientific fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octadecyl-4-(octanoylamino)benzamide typically involves the condensation of octanoyl chloride with 4-aminobenzamide, followed by the attachment of an octadecyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-octadecyl-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides or substituted derivatives.
Scientific Research Applications
N-octadecyl-4-(octanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-octadecyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-dodecyl-4-(octanoylamino)benzamide
- N-hexyl-4-(octanoylamino)benzamide
- N-(3-amino-4-methylphenyl)benzamide
Uniqueness
N-octadecyl-4-(octanoylamino)benzamide stands out due to its longer alkyl chain, which imparts unique physicochemical properties such as increased hydrophobicity and potential for enhanced membrane interaction. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
Molecular Formula |
C33H58N2O2 |
---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
N-octadecyl-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C33H58N2O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-29-34-33(37)30-25-27-31(28-26-30)35-32(36)24-22-20-8-6-4-2/h25-28H,3-24,29H2,1-2H3,(H,34,37)(H,35,36) |
InChI Key |
YATWIFCCHGHDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC |
Origin of Product |
United States |
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